molecular formula C12H12Cl2N2O2 B8133460 3,5-Dichloro-pyrrolo[2,3-c]pyridine-1-carboxylic acid tert-butyl ester

3,5-Dichloro-pyrrolo[2,3-c]pyridine-1-carboxylic acid tert-butyl ester

Cat. No.: B8133460
M. Wt: 287.14 g/mol
InChI Key: HAPXTAZMGJBHRH-UHFFFAOYSA-N
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Description

3,5-Dichloro-pyrrolo[2,3-c]pyridine-1-carboxylic acid tert-butyl ester is a heterocyclic compound that features a pyrrolo[2,3-c]pyridine core structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine atoms and the tert-butyl ester group adds to its chemical reactivity and stability, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-pyrrolo[2,3-c]pyridine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable pyridine derivative, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride. Subsequent cyclization and esterification steps involve the use of catalysts and solvents such as methanol or ethanol under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial. Industrial methods also emphasize the importance of safety and environmental considerations, employing green chemistry principles wherever possible .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-pyrrolo[2,3-c]pyridine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Scientific Research Applications

3,5-Dichloro-pyrrolo[2,3-c]pyridine-1-carboxylic acid tert-butyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-pyrrolo[2,3-c]pyridine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The chlorine atoms and ester group facilitate binding to active sites, altering the function of target proteins. Pathways such as signal transduction or metabolic processes can be modulated by this compound, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-pyridine-2-carboxylic acid
  • 3,5-Dichloro-4-methylpyridine
  • 3,5-Dichloro-2,6-dimethylpyridine

Uniqueness

3,5-Dichloro-pyrrolo[2,3-c]pyridine-1-carboxylic acid tert-butyl ester is unique due to its pyrrolo[2,3-c]pyridine core, which imparts distinct chemical properties compared to other dichloropyridine derivatives. The presence of the tert-butyl ester group enhances its stability and reactivity, making it a versatile intermediate in various synthetic applications .

Properties

IUPAC Name

tert-butyl 3,5-dichloropyrrolo[2,3-c]pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12Cl2N2O2/c1-12(2,3)18-11(17)16-6-8(13)7-4-10(14)15-5-9(7)16/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPXTAZMGJBHRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=CC(=NC=C21)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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